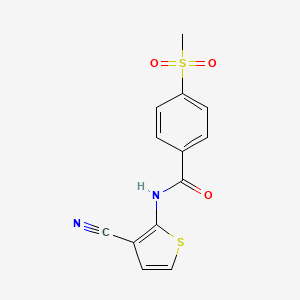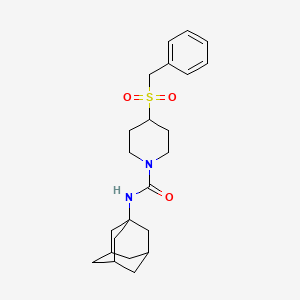![molecular formula C19H8F9N3O B2495172 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile CAS No. 677749-56-3](/img/structure/B2495172.png)
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds with complex fluorinated groups, such as "2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile", are of interest in various research domains, including organic synthesis, materials science, and pharmaceuticals. Their unique molecular structures can impart remarkable physical and chemical properties, such as high thermal and chemical stability, and potentially unique biological activities.
Synthesis Analysis
The synthesis of fluorinated compounds often involves specialized reactions that introduce fluorine or trifluoromethyl groups into the molecule. Techniques such as nucleophilic substitution, electrophilic addition, or transition metal-catalyzed reactions are commonly employed. For example, reactions in acetonitrile as a solvent have been shown to facilitate the formation of complex organic structures due to acetonitrile's ability to dissolve a wide range of reactants and its relatively high dielectric constant (Vergeer et al., 1999; Zhu et al., 2020).
Molecular Structure Analysis
The molecular structure of complex fluorinated compounds is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods can provide detailed information on the arrangement of atoms, molecular conformation, and electronic structure. For instance, X-ray crystallography has been used to determine the crystal and molecular structure of various organic compounds, highlighting the importance of intermolecular interactions and molecular geometry (Fresta et al., 2019).
Chemical Reactions and Properties
Fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of fluorine atoms. This can affect the compound's acidity, nucleophilicity, and electrophilicity. For example, the presence of trifluoromethyl groups can significantly alter a molecule's chemical behavior, making it more reactive in certain types of chemical reactions, such as nucleophilic substitutions or electrophilic additions (Wang et al., 2018).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as boiling point, melting point, solubility, and stability, are heavily influenced by the presence of fluorine atoms. These atoms can increase the compound's lipophilicity or hydrophobicity, affecting its solubility in organic solvents or water. The high electronegativity of fluorine also contributes to the compound's thermal and chemical stability (Kharaba & Habeeb, 2003).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability under various conditions, and interactions with other chemicals, are crucial for their application in different fields. The electron-withdrawing effect of fluorine can lead to increased acidity of adjacent hydrogen atoms, making such compounds useful as intermediates in organic synthesis (Leffek & Pruszyński, 1981).
For detailed and specific information regarding "2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile," direct experimental data and specialized studies would be required. Given the compound's complexity, its synthesis, molecular structure, and properties would likely involve advanced and targeted research methodologies.
References
Scientific Research Applications
Catalytic Utilities in Carbene-Transfer Reactions : The compound has been studied for its role in carbene-transfer reactions. For example, a study explored the use of naphthyridine-functionalized N-heterocyclic carbene anchored on a metal platform, demonstrating its utility in aldehyde olefination, cyclopropanation, and X−H insertions (Saha et al., 2011).
Synthesis of Conducting Polymers : Research has also been conducted on derivatized bis(pyrrol-2-yl) arylenes, including naphthyridine derivatives, showing their potential in the creation of conducting polymers due to their low oxidation potentials (Sotzing et al., 1996).
Formation of Metal Complexes : Another study focused on the reaction of naphthyridine with gold and silver ions, leading to the formation of metallocryptates. These compounds have potential applications in areas like emission spectroscopy and catalysis (Catalano et al., 2000).
Applications in Water Oxidation : The compound has also been researched for its applications in water oxidation processes. A study involved synthesizing Ru complexes with naphthyridine-based ligands, demonstrating their effectiveness in oxygen evolution reactions (Zong & Thummel, 2005).
Synthesis of Polysubstituted Naphthalenes : In a study focusing on the synthesis of polysubstituted naphthalenes, naphthyridine derivatives were used as intermediates, showcasing their utility in organic synthesis and pharmaceutical research (Kiselyov, 2001).
Photoinduced Oxidation Studies : Research on the UV-induced oxidation of naphthyridine derivatives in acetonitrile solution has provided insights into the formation of benzoxazinone structures, useful in the development of new synthetic methodologies (Golec et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F9N3O/c20-17(21,22)13-7-15(18(23,24)25)31-16-11(13)5-6-14(30-16)12(8-29)9-1-3-10(4-2-9)32-19(26,27)28/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDLJRDDMSZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2495089.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2495090.png)
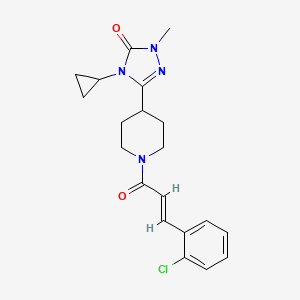
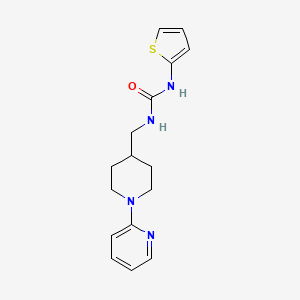
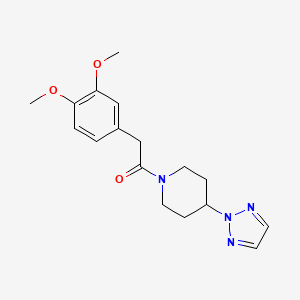
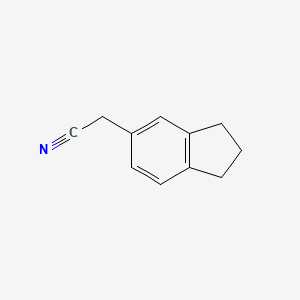
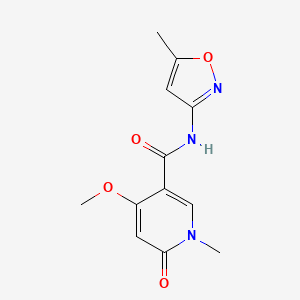
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)
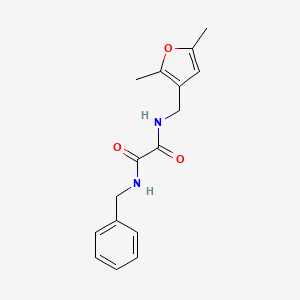
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2495102.png)
![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)
